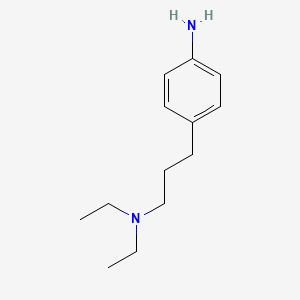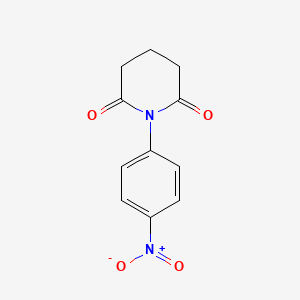
1-(4-Nitrophenyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a nitrophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-2,6-dione typically involves the reaction of 4-nitrobenzaldehyde with piperidine-2,6-dione under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to promote the reaction via Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve scalable and green processes to ensure high yield and purity. The use of abundant acetates and acrylamides as starting materials, along with efficient promoters like potassium tert-butoxide, allows for the large-scale synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with enhanced biological activity.
Substitution: Various substituted piperidine-2,6-dione derivatives with potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .
Vergleich Mit ähnlichen Verbindungen
Piperidine-2,6-dione: Lacks the nitrophenyl group but shares the core piperidine structure.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A derivative with different substituents that exhibit distinct biological activities.
3-((3-Aminophenyl)amino)piperidine-2,6-dione: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological properties
Uniqueness: 1-(4-Nitrophenyl)piperidine-2,6-dione is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it a versatile scaffold for the design of novel bioactive compounds with potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H10N2O4 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10N2O4/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H2 |
InChI-Schlüssel |
HEYFIQYGSHCLLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
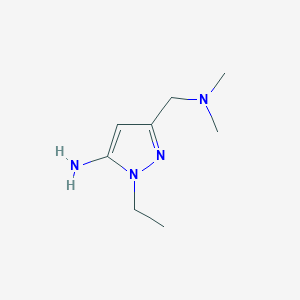
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)

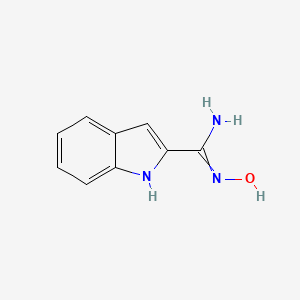

![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
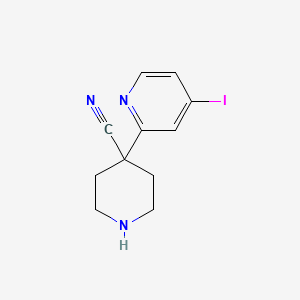
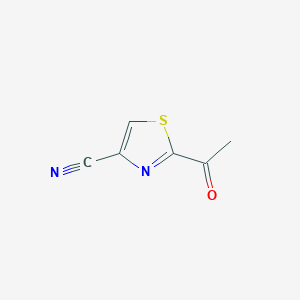
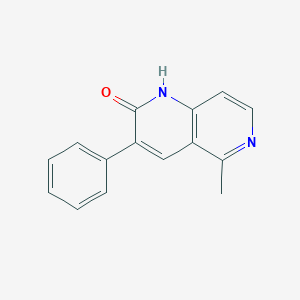

![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
